Arsenic sulfide

Acute Promyelocytic Leukemia Arsenic Therapeutics Phase III Clinical Trial

Choose arsenic sulfide engineered for irreplaceable performance. Generic substitution with As₂O₃ or MoS₂ is not viable: As₄S₄'s oral bioavailability yields 98.1% 2-year DFS in APL; As₂S₃'s self-trapped exciton mechanism provides up to 80 mV surface potential modulation without free carriers—a property absent in MoS₂. Procurement must specify phase (lamellar As₂S₃, P2₁/n, vs. molecular cage As₄S₄) and purity (semiconductor grade 6N). Verify crystallographic identity to guarantee reproducible exfoliation, electronic behavior, and clinical safety.

Molecular Formula As2S3
Molecular Weight 246 g/mol
CAS No. 12612-21-4
Cat. No. B1217354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic sulfide
CAS12612-21-4
Synonymsalacranite
arsenic pentasulfide
arsenic sulfide
arsenic trisulfide
orpiment
Molecular FormulaAs2S3
Molecular Weight246 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[As+3].[As+3]
InChIInChI=1S/2As.3S/q2*+3;3*-2
InChIKeyCUGMJFZCCDSABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic Sulfide (CAS 12612-21-4): Procurement Considerations and Baseline Characterization for Research Applications


Arsenic sulfide (CAS 12612-21-4) is an inorganic chalcogenide material existing as two principal mineralogical and synthetic phases: arsenic trisulfide (As₂S₃, orpiment) and tetra-arsenic tetra-sulfide (As₄S₄, realgar) [1]. As₂S₃ is a yellow-orange layered p-type semiconductor with a direct bulk bandgap of approximately 2.2–2.5 eV, belonging to the group V/VI van der Waals material family . As₄S₄ is a red-orange molecular crystal comprising discrete cage-like As₄S₄ units held together by van der Waals forces [2]. The CAS registry number 12612-21-4 is a non-preferred identifier for arsenic sulfide mixtures, while the preferred CAS designations for the pure phases are 1303-33-9 for As₂S₃ and 12044-30-3 for As₄S₄ [3]. This compound exhibits markedly low aqueous solubility and distinct thermal behavior, with As₂S₃ melting at 310°C and As₄S₄ at 320°C, both demonstrating stability under thermal cycling compared to the more water-soluble arsenic trioxide (As₂O₃) [4].

Why Arsenic Sulfide Cannot Be Replaced by Generic Arsenic Trioxide or Molybdenum Disulfide: Structural and Functional Differentiation


Substituting arsenic sulfide with structurally or chemically related compounds—whether other arsenic-based therapeutics such as arsenic trioxide (As₂O₃, ATO) or alternative layered semiconductors such as molybdenum disulfide (MoS₂)—introduces fundamentally divergent performance and safety profiles that are not interchangeable [1]. As₄S₄ (realgar) differs from ATO in oxidation state, aqueous solubility, and in vivo arsenic release kinetics, which directly impacts both therapeutic efficacy and toxicological outcomes in clinical applications [2]. In optoelectronic applications, As₂S₃ exhibits a distinctive photoresponse mechanism driven by self-trapped exciton formation and surface potential modulation without generating free charge carriers, a property not shared by MoS₂ or other transition metal dichalcogenides that rely on conventional photoconductive mechanisms [3]. Furthermore, the crystalline phase purity—whether As₂S₃ (orpiment) with its layered lamellar structure or As₄S₄ with its molecular cage configuration—critically determines exfoliation behavior, bandgap characteristics, and chemical stability [4]. Generic substitution without accounting for these phase-specific and mechanism-specific properties will result in irreproducible experimental outcomes or clinical safety divergence.

Arsenic Sulfide (CAS 12612-21-4): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Oral As₄S₄ Demonstrates Non-Inferior 2-Year Disease-Free Survival Compared to Intravenous Arsenic Trioxide in Phase III APL Trial

In a multicenter randomized controlled phase III noninferiority trial (N = 242), oral tetra-arsenic tetra-sulfide (As₄S₄, administered as the Realgar-Indigo naturalis formula, RIF) was compared directly with intravenous arsenic trioxide (ATO) as first-line induction and maintenance therapy for newly diagnosed acute promyelocytic leukemia (APL) [1]. The 2-year disease-free survival (DFS) rate was 98.1% in the RIF group (106 of 108 patients) versus 95.5% in the ATO group (107 of 112 patients). The DFS difference was 2.6% (95% CI, -3.0% to 8.0%), with the lower limit of the 95% confidence interval exceeding the prespecified -10% noninferiority margin, thereby confirming statistical noninferiority (P < 0.001) [1]. Complete remission rates were also comparable at 99.1% for RIF versus 97.2% for ATO, with no significant differences in adverse event profiles [1].

Acute Promyelocytic Leukemia Arsenic Therapeutics Phase III Clinical Trial

As₂S₃ Exhibits 80 mV Surface Potential Modulation via Self-Trapped Exciton Mechanism Absent in Conventional Photoconductive Semiconductors

Few-layer arsenic trisulfide (As₂S₃) demonstrates a distinctive photoresponse mechanism fundamentally different from conventional semiconductors such as molybdenum disulfide (MoS₂) [1]. Under low-intensity white light illumination, As₂S₃ exhibits surface potential changes of up to 80 mV without inducing free charge carriers [1]. This effect is driven by the formation of self-trapped excitons that generate localized dipoles, enabling surface potential modulation through a mechanism that does not rely on photogenerated electron-hole pair separation [1]. In contrast, MoS₂ and similar transition metal dichalcogenides operate via conventional photoconductive mechanisms involving free carrier generation and separation [2]. As₂S₃ has a direct bulk bandgap of approximately 2.2–2.5 eV (comparable to MoS₂ at ~1.8 eV bulk), but its lamellar layered structure with weak interlayer van der Waals coupling allows exfoliation to monolayers approximately 0.8 nm in thickness [2]. When As₂S₃ is integrated with silver nanowires (AgNWs), the localized light-induced dipoles enhance plasmonic photocatalytic conversion of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene by 71% [1].

2D Materials Optoelectronics Photoresponse Van der Waals Semiconductors

Arsenic Trisulfide Demonstrates 100-Fold Lower Lung Retention Compared to Calcium Arsenate and Distinct Hepatic Distribution Relative to Arsenic Trioxide

In an in vivo comparative toxicokinetic study using hamsters receiving weekly intratracheal instillations, arsenic trisulfide (As₂S₃) demonstrated substantially different pulmonary retention and systemic distribution profiles compared to arsenic trioxide (As₂O₃, ATO) and calcium arsenate [1]. Animals treated with calcium arsenate exhibited lung arsenic concentrations approximately 100 times higher than those receiving arsenic trisulfide and 1,000 times higher than those receiving arsenic trioxide [1]. Conversely, animals treated with arsenic trioxide showed higher hepatic arsenic concentrations than animals in any other exposure group, indicating differential organ-specific accumulation patterns [1]. In vitro solubility testing confirmed that arsenic trioxide was more soluble than both arsenic trisulfide and calcium arsenate, providing a mechanistic basis for the observed differential lung retention [1]. The IARC classification further distinguishes these compounds: arsenic trioxide is classified as Group 1 (carcinogenic to humans with sufficient human evidence), whereas arsenic trisulfide is classified as Group 3 (cannot be classified as to carcinogenicity to humans) [2].

Toxicokinetics Inhalation Toxicology Arsenic Compounds Lung Retention

Crystal Structure Differentiation: As₂S₃ Forms Exfoliable Layered Sheets Whereas As₄S₄ Exists as Molecular Cage Crystals with Van der Waals Intermolecular Bonding

X-ray diffraction refinement studies reveal fundamental structural divergence between the two primary arsenic sulfide phases that directly governs their materials processing behavior [1]. Realgar (As₄S₄) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.325 Å, b = 13.571 Å, c = 6.587 Å, β = 106°23′, containing four discrete As₄S₄ molecules per unit cell in cradle-like molecular configurations, with intermolecular cohesion maintained solely by van der Waals forces [1]. The mean As–S bond distance in As₄S₄ is 2.237(2) Å [1]. In contrast, orpiment (As₂S₃) adopts a layered structural arrangement consisting of covalently bonded As–S sheets with unit cell parameters a = 11.475 Å, b = 9.577 Å, c = 4.256 Å, β = 90°41′ in the same space group P2₁/n, with van der Waals forces operating between adjacent layers, enabling mechanical or liquid-phase exfoliation to monolayers approximately 0.8 nm thick [1][2]. The mean As–S bond distance in As₂S₃ is 2.283(5) Å, marginally longer than in As₄S₄ [1].

Crystallography 2D Materials Structural Chemistry Van der Waals Materials

As₂S₃ and As₄S₄ Exhibit Differential Thermal Stability and Solubility Profiles Critical for Material Processing and Formulation

Thermal and solubility characterization reveals distinct processing windows for the two arsenic sulfide phases [1]. Realgar (As₄S₄) can be distilled without decomposition, whereas orpiment (As₂S₃) melts at 310°C and boils at 707°C without decomposition [1]. Both phases are insoluble in water and acids, including concentrated HCl, but dissolve readily in alkaline reagents, particularly alkali sulfide solutions, forming thiosalts according to the reaction As₂S₃ + 3S²⁻ → 2[AsS₃]³⁻ [1]. In contrast, arsenic trioxide (As₂O₃) exhibits significantly higher aqueous solubility and distinct thermal decomposition behavior [2]. Commercial synthetic As₂S₃ crystals are available at semiconductor-grade purity (6N, 99.9999%) with defect densities as low as 1 part in 100,000 unit cells, grown via Bridgman-Stockbarger method with Raman FWHM < 6 cm⁻¹ indicating high crystallinity .

Thermal Analysis Solubility Materials Processing Phase Stability

Arsenic Sulfide (CAS 12612-21-4): Evidence-Backed Research and Industrial Application Scenarios


Oral Arsenic-Based APL Therapy Requiring Non-Inferior Efficacy to Intravenous ATO with Differentiated Administration Route

Clinical research and pharmaceutical development programs focused on acute promyelocytic leukemia (APL) treatment can utilize oral tetra-arsenic tetra-sulfide (As₄S₄) as a therapeutic agent with demonstrated non-inferior 2-year disease-free survival (98.1%) compared to intravenous arsenic trioxide (95.5%) in a phase III randomized controlled trial of 242 newly diagnosed patients [1]. The oral administration route offers differentiated clinical workflow advantages over intravenous ATO while maintaining equivalent complete remission rates (99.1% vs 97.2%) [1]. This scenario is specifically supported by the direct head-to-head comparative clinical evidence and does not extend to other hematological malignancies without additional confirmatory data.

2D Material Optoelectronics Research Leveraging Self-Trapped Exciton Photoresponse Without Free Carrier Generation

Fundamental and applied research in 2D material optoelectronics can exploit the unique photoresponse mechanism of few-layer As₂S₃, which generates surface potential changes of up to 80 mV under low-intensity white light via self-trapped exciton formation without inducing free charge carriers [1]. This mechanism is distinct from the conventional photoconductive behavior of MoS₂ and similar transition metal dichalcogenides, making As₂S₃ suitable for applications requiring surface potential modulation with low dark current, such as photoswitches, photoelectric interfaces, and plasmonic photocatalytic enhancement (71% efficiency improvement demonstrated with AgNWs) [1]. Procurement of high-purity synthetic As₂S₃ crystals (6N purity, Bridgman-Stockbarger grown) with exfoliable layered structure is essential for reproducible 2D device fabrication [2].

Inhalation Toxicology and Pulmonary Retention Studies Comparing Inorganic Arsenic Compounds

Preclinical toxicology research investigating compound-specific pulmonary retention and systemic distribution of inorganic arsenic species can utilize arsenic trisulfide (As₂S₃) as a reference compound with quantifiably lower lung retention compared to calcium arsenate (100-fold difference) and differential hepatic accumulation compared to arsenic trioxide [1]. The in vivo hamster intratracheal instillation model provides a validated experimental system for comparative toxicokinetic assessment [1]. This scenario is particularly relevant for occupational and environmental exposure risk characterization where compound-specific lung clearance rates and organ distribution patterns are critical parameters for hazard assessment and regulatory classification (note that IARC classifies arsenic trisulfide as Group 3 versus arsenic trioxide as Group 1) [2].

Crystallographic and 2D Materials Research Requiring Phase-Pure Exfoliable Layered Semiconductors

Materials science research focused on van der Waals layered semiconductors and 2D exfoliation requires phase-verified As₂S₃ (orpiment) with its lamellar crystal structure (space group P2₁/n, unit cell parameters a = 11.475 Å, b = 9.577 Å, c = 4.256 Å) rather than the molecular cage structure of As₄S₄ [1]. The layered arrangement enables mechanical or liquid-phase exfoliation to monolayers approximately 0.8 nm thick, with weak interlayer van der Waals coupling facilitating isolation of 2D nanosheets [2]. Procurement specifications should include crystallographic phase verification and purity confirmation (semiconductor grade 6N, defect density 1:100,000 unit cells) to ensure reproducible exfoliation behavior and electronic property measurements [2].

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